molecular formula C23H26N2O4 B11107640 Butan-2-yl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butan-2-yl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11107640
M. Wt: 394.5 g/mol
InChI Key: DWOCIZWPMGEHQF-UHFFFAOYSA-N
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Description

sec-Butyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrimidine ring substituted with a benzyloxyphenyl group, a sec-butyl ester, and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-butyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a benzyloxy group is attached to a phenyl ring.

    Esterification: The final step involves the esterification of the pyrimidine carboxylic acid with sec-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxylated pyrimidine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of sec-butyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • sec-Butyl 4-[2-(methoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • sec-Butyl 4-[2-(ethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

The presence of the benzyloxy group in sec-butyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate provides unique steric and electronic properties, making it more suitable for specific applications in medicinal chemistry and materials science compared to its methoxy or ethoxy analogs.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

butan-2-yl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H26N2O4/c1-4-15(2)29-22(26)20-16(3)24-23(27)25-21(20)18-12-8-9-13-19(18)28-14-17-10-6-5-7-11-17/h5-13,15,21H,4,14H2,1-3H3,(H2,24,25,27)

InChI Key

DWOCIZWPMGEHQF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OCC3=CC=CC=C3)C

Origin of Product

United States

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